N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide

Medicinal chemistry Structure–activity relationship Hydrogen-bond pharmacophore

N-Allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide is a fully aromatic, N-allyl-substituted pyrazole-1-carbothioamide that incorporates the 3-chloro-5-(trifluoromethyl)pyridin-2-yl pharmacophore at the pyrazole 4‑position. Its computed XLogP3‑AA of 3.3 and a single hydrogen‑bond donor distinguish it from positional isomers such as 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide (CAS 321534‑55‑8), where the carbothioamide resides directly on the pyrazole ring.

Molecular Formula C13H10ClF3N4S
Molecular Weight 346.76 g/mol
CAS No. 306976-64-7
Cat. No. B3123299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide
CAS306976-64-7
Molecular FormulaC13H10ClF3N4S
Molecular Weight346.76 g/mol
Structural Identifiers
SMILESC=CCNC(=S)N1C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C13H10ClF3N4S/c1-2-3-18-12(22)21-7-8(5-20-21)11-10(14)4-9(6-19-11)13(15,16)17/h2,4-7H,1,3H2,(H,18,22)
InChIKeyFWBMIHOOBXHNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide (CAS 306976-64-7): Sourcing a Differentiated Pyrazole Carbothioamide Building Block


N-Allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide is a fully aromatic, N-allyl-substituted pyrazole-1-carbothioamide that incorporates the 3-chloro-5-(trifluoromethyl)pyridin-2-yl pharmacophore at the pyrazole 4‑position [1]. Its computed XLogP3‑AA of 3.3 and a single hydrogen‑bond donor distinguish it from positional isomers such as 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide (CAS 321534‑55‑8), where the carbothioamide resides directly on the pyrazole ring [2]. Pyrazole carbothioamide and pyrazolone carbothioamide scaffolds have been investigated as succinate dehydrogenase (SDH) inhibitors, Pdr1‑KIX protein–protein interaction disruptors, and EGFR kinase inhibitors, making the precise substitution pattern critical to biological outcome [3].

Procurement Advisory: Why Structurally Related Pyrazole Carbothioamides Cannot Substitute for N-Allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide


Generic substitution among pyrazole carbothioamide congeners is unreliable because small changes in the position and nature of the carbothioamide tether, the oxidation state of the pyrazole ring, and the aryl appendage fundamentally alter hydrogen‑bond capacity, lipophilicity, and target engagement [1]. The N‑allyl carbothioamide side chain furnishes a metabolically reactive terminal olefin and a rotatable thioamide NH donor not present in the regioisomeric 4‑carbothioamide series, while the fully aromatic pyrazole core confers a planar, conjugation‑stabilized geometry distinct from 4,5‑dihydro‑1H‑pyrazole analogs [2]. Such differences translate into divergent in vitro antifungal and anticancer SAR profiles observed across pyrazole‑carbothioamide lead series [3].

Quantitative Differentiation Evidence: N-Allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide vs. Closest Structural Analogs


Hydrogen-Bond Donor Topology: N-Allyl Carbothioamide vs. Regioisomeric 4-Carbothioamide

N-Allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide (CAS 306976-64-7) bears exactly one hydrogen‑bond donor (HBD) located on the exocyclic thioamide NH [1], whereas the positional isomer 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide (CAS 321534-55-8) presents an HBD directly attached to the pyrazole ring, producing a distinct donor‑acceptor geometry [2].

Medicinal chemistry Structure–activity relationship Hydrogen-bond pharmacophore

Lipophilicity Tuning: XLogP3 of the N-Allyl Derivative vs. the 4-Carbothioamide Isomer

The computed XLogP3‑AA of N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide is 3.3 [1]. For comparison, the regioisomeric 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide (CAS 321534‑55‑8) has a computed XLogP3‑AA of 2.7, a difference of 0.6 log units [2].

Drug design Lipophilicity ADME prediction

Reactive Handle for Downstream Chemistry: Terminal Allyl Olefin vs. Saturated or Aromatic N‑Substituents

The N‑allyl group in N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide provides a terminal olefin amenable to thiol‑ene coupling, olefin metathesis, or hydroboration‑oxidation [1]. In contrast, the 4‑carbothioamide positional isomer (CAS 321534‑55‑8) lacks this orthogonal reactive handle, and dihydro‑1H‑pyrazole analogs contain both a saturated ring and an N‑allyl group that may undergo competing ring‑opening [2].

Synthetic chemistry Chemical biology Click chemistry

Rotatable Bond Count and Conformational Flexibility: N-Allyl Carbothioamide vs. Rigid 4‑Carbothioamide Scaffolds

The target compound possesses three rotatable bonds (the N‑allyl chain and the pyridine–pyrazole linkage), as computed by Cactvs [1]. The regioisomer 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide (CAS 321534‑55‑8) has the carbothioamide fixed directly to the pyrazole ring, reducing the number of freely rotating side‑chain bonds and constraining the conformational ensemble [2].

Conformational analysis Molecular modeling Scaffold selection

Aromatic vs. Dihydro‑Pyrazole Core: Impact on Planarity and π‑Stacking Potential

N-Allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide contains a fully aromatic 1H‑pyrazole core, as confirmed by SMILES notation (C=N double bond in the ring) [1]. The dihydro‑1H‑pyrazole‑1‑carbothioamide subclass (e.g., N‑allyl‑5‑hydroxy‑5‑(trifluoromethyl)‑4,5‑dihydro‑1H‑pyrazole‑1‑carbothioamide) possesses an sp³‑hybridized C‑4/C‑5, disrupting ring planarity and eliminating the aromatic π‑surface [2].

Medicinal chemistry Kinase inhibitor design π–π stacking

Class‑Level Antifungal SAR Precedent: Pyrazolone Carbothioamides Targeting Pdr1‑KIX Require Precise Substitution

Wang et al. (2023) demonstrated that pyrazolone carbothioamide derivatives disrupt the Pdr1‑KIX protein–protein interaction in Candida glabrata, where the carbothioamide moiety is essential for activity and the nature of the N‑substituent strongly modulates co‑administration synergy with fluconazole [1]. Although the target compound is a pyrazole rather than a pyrazolone, the critical dependence of biological outcome on carbothioamide regiochemistry and N‑substituent identity supports the inference that class‑internal substitution is not interchangeable and that N‑allyl analogs warrant discrete evaluation [2].

Antifungal drug discovery Azole resistance Protein–protein interaction inhibitors

Recommended Application Scenarios for N-Allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide Based on Quantitative Differentiation Evidence


Scaffold‑Hopping Medicinal Chemistry Campaigns Targeting Succinate Dehydrogenase (SDH) or EGFR Kinase

The N‑allyl carbothioamide side chain provides a rotatable hydrogen‑bond donor topology and a terminal olefin reactive handle not available in the 4‑carbothioamide regioisomer [1], making this compound the appropriate choice for scaffold‑hopping SAR expansions where the thioamide NH vector and allyl‑derived functionalization options are required to probe binding‑site sub‑pockets [2].

Chemical‑Biology Probe Development Requiring Bioorthogonal Ligation via the Terminal Allyl Group

The terminal C=C bond in the N‑allyl chain enables thiol‑ene coupling or olefin metathesis for fluorophore, biotin, or PEG attachment without perturbing the pyrazole‑carbothioamide pharmacophore [1]. The non‑allylated 4‑carbothioamide isomer lacks this conjugation handle, directing procurement toward this compound for any workflow requiring post‑synthetic functionalization of the core scaffold [2].

Antifungal Susceptibility and Resistance‑Reversal Screening in Azole‑Resistant Candida Species

Class‑level evidence from pyrazolone carbothioamide Pdr1‑KIX inhibitors demonstrates that carbothioamide‑bearing heterocycles can synergize with fluconazole against azole‑resistant C. glabrata [1]. The 3‑chloro‑5‑(trifluoromethyl)pyridine appendage and N‑allyl carbothioamide motif present in the target compound represent a pharmacophoric combination not evaluated in the published pyrazolone series, offering a differentiated entry point for antifungal screening libraries [2].

Computational Docking and Crystallographic Fragment‑Screening Libraries Requiring Defined H‑Bond Donor Geometry

With exactly one hydrogen‑bond donor located on the flexible N‑allyl thioamide side chain and six hydrogen‑bond acceptors distributed across the pyridine, pyrazole, and thiocarbonyl moieties [1], this compound presents a well‑defined, computationally tractable pharmacophore for fragment‑based or structure‑based design efforts where H‑bond donor placement is critical to scoring function accuracy and hit identification [2].

Quote Request

Request a Quote for N-allyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.